molecular formula C8H6BrFN2 B2370450 4-bromo-7-fluoro-1-methyl-1H-indazole CAS No. 2090912-84-6

4-bromo-7-fluoro-1-methyl-1H-indazole

Cat. No.: B2370450
CAS No.: 2090912-84-6
M. Wt: 229.052
InChI Key: MKFPYZJYAULDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique substitution pattern, is of interest in medicinal chemistry for its potential therapeutic properties.

Mechanism of Action

Target of Action

It’s worth noting that indazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . These compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Biochemical Pathways

Indazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, cancer, viral infections, and various metabolic disorders .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .

Result of Action

Indazole derivatives are known to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 4-bromo-7-fluoro-1-methyl-1H-indazole can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-fluoro-1-methyl-1H-indazole typically involves the bromination and fluorination of a suitable indazole precursor. One common method includes the bromination of 1-methyl-1H-indazole using N-bromo-succinimide in acetonitrile at low temperatures, followed by fluorination using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-7-fluoro-1-methyl-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 7-Fluoro-1H-indazole
  • 1-Methyl-1H-indazole

Comparison: 4-Bromo-7-fluoro-1-methyl-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-bromo-7-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)6(9)2-3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFPYZJYAULDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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